molecular formula C22H20N2OS B11209288 3-(2,4-dimethylbenzyl)-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one

3-(2,4-dimethylbenzyl)-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B11209288
M. Wt: 360.5 g/mol
InChI Key: ZUXNOQOMZYKCJA-UHFFFAOYSA-N
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Description

3-(2,4-dimethylbenzyl)-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one is a complex organic compound belonging to the thienopyrimidinone class. This compound is characterized by its unique structure, which includes a thieno[3,2-d]pyrimidin-4(3H)-one core substituted with 2,4-dimethylbenzyl and 4-methylphenyl groups. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-dimethylbenzyl)-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Thieno[3,2-d]pyrimidin-4(3H)-one Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thienopyrimidinone core.

    Substitution Reactions: The introduction of the 2,4-dimethylbenzyl and 4-methylphenyl groups is achieved through nucleophilic substitution reactions. These reactions often require the use of strong bases or catalysts to facilitate the substitution.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-dimethylbenzyl)-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a strong base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(2,4-dimethylbenzyl)-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one has been explored for various scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Thieno[2,3-d]pyrimidin-4(3H)-ones: These compounds share a similar core structure but differ in the substituents attached to the thienopyrimidinone ring.

    Thieno[3,2-d]pyrimidin-4-amines: These compounds have an amine group instead of the ketone group present in thieno[3,2-d]pyrimidin-4(3H)-ones.

Uniqueness

3-(2,4-dimethylbenzyl)-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of 2,4-dimethylbenzyl and 4-methylphenyl groups enhances its potential as an antimicrobial agent compared to other thienopyrimidinones .

Properties

Molecular Formula

C22H20N2OS

Molecular Weight

360.5 g/mol

IUPAC Name

3-[(2,4-dimethylphenyl)methyl]-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4-one

InChI

InChI=1S/C22H20N2OS/c1-14-4-7-17(8-5-14)19-12-26-21-20(19)23-13-24(22(21)25)11-18-9-6-15(2)10-16(18)3/h4-10,12-13H,11H2,1-3H3

InChI Key

ZUXNOQOMZYKCJA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC4=C(C=C(C=C4)C)C

Origin of Product

United States

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